molecular formula C7H10O5 B1194521 Diethyl mesoxalate CAS No. 609-09-6

Diethyl mesoxalate

Cat. No. B1194521
CAS RN: 609-09-6
M. Wt: 174.15 g/mol
InChI Key: DBKKFIIYQGGHJO-UHFFFAOYSA-N
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Patent
US08859803B2

Procedure details

A reaction was performed similarly to Example 1 using 0.25 g (0.0016 mole) diethyl malonate, 0.95 mL (0.0166 mole) acetic acid, 1.71 g (0.0047 mole) of 25% sodium chlorite aqueous solution, and GC analysis was performed to give 88.1% GC total area value of diethyl ketomalonate.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Quantity
1.71 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].C(O)(=[O:14])C.Cl([O-])=O.[Na+]>>[O:14]=[C:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8] |f:2.3|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Step Two
Name
Quantity
0.95 mL
Type
reactant
Smiles
C(C)(=O)O
Step Three
Name
Quantity
1.71 g
Type
reactant
Smiles
Cl(=O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O=C(C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.